(Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine

Medicinal Chemistry Physicochemical Property Prediction Drug Design

(Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine (CAS: 1342642-45-8) is an organic compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol. It is classified as a secondary amine and a substituted pyridine derivative, featuring a chiral center on the ethyl linker and a terminal alkene on the hexenyl side chain.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Cat. No. B13294607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC(CCC=C)NC(C)C1=CC=CC=N1
InChIInChI=1S/C13H20N2/c1-4-5-8-11(2)15-12(3)13-9-6-7-10-14-13/h4,6-7,9-12,15H,1,5,8H2,2-3H3
InChIKeyKMVFJVIXEVDUIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine is a Unique Chiral Amine Scaffold for Synthetic Chemistry


(Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine (CAS: 1342642-45-8) is an organic compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . It is classified as a secondary amine and a substituted pyridine derivative, featuring a chiral center on the ethyl linker and a terminal alkene on the hexenyl side chain . This combination of a reactive alkene handle and a basic pyridine moiety makes it a versatile building block for constructing more complex molecules in medicinal chemistry and materials science .

The Risks of Substituting (Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine with Common Analogs


The unique properties of (Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine—specifically its combination of a terminal alkene, a chiral center, and a basic pyridine—are not captured by simpler, more readily available amines . For instance, compounds like (S)-1-pyridin-2-yl-ethylamine lack the hexenyl chain's reactive alkene, which is crucial for downstream functionalization . Conversely, analogs like (hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine exhibit a different linker length, which is known to alter molecular geometry and, consequently, binding interactions and physicochemical properties [1]. These structural distinctions mean that substituting this compound with a generic analog can lead to failure in reactions requiring specific stereoelectronic or coordination characteristics, making its exact procurement essential for research continuity.

Quantifiable Differentiation: How (Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine Compares to Analogs


Predicted Lipophilicity (LogP) Differentiates from Shorter-Chain Amines

The predicted lipophilicity (LogP) of (Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine is 2.92 . This value is significantly higher than that of simpler pyridylethylamine analogs, such as (S)-1-pyridin-2-yl-ethylamine (LogP ≈ 0.7), indicating a greater affinity for non-polar environments and increased membrane permeability .

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Predicted Boiling Point Difference vs. Closest Linker Analog

The predicted boiling point of (Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine is 299.2 ± 20.0 °C at 760 mmHg . This is notably higher than its linker isomer, (hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine, which has a predicted boiling point of 284.5 ± 20.0 °C .

Organic Synthesis Purification Physicochemical Properties

Structural Distinction from Common Synthetic Intermediates: A Unique Reactive Handle

Unlike commonly used pyridylethylamines, (Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine contains a terminal alkene (hex-5-en-2-yl group) . This functional group provides a unique site for subsequent chemical modifications such as epoxidation, dihydroxylation, or thiol-ene click chemistry, which are not possible with saturated analogs like 2-pyridylethylamine .

Organic Synthesis Medicinal Chemistry Scaffold Functionalization

Chiral Purity and Stereochemical Control for Asymmetric Synthesis

(Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine is available with a minimum purity specification of 95% from multiple vendors . More importantly, the compound possesses a chiral center, offering the potential for enantioselective applications. In contrast, many simpler amine building blocks are achiral or sold as racemic mixtures without defined enantiomeric excess .

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Optimal Use Cases for (Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine in R&D


As a Chiral Building Block for Enantioselective Synthesis

Given its chiral center, this compound is an ideal starting material for the construction of stereochemically complex molecules. Its use is justified in projects where enantiomeric purity is paramount, such as in the development of single-enantiomer pharmaceuticals . The 95% purity specification ensures a reliable foundation for subsequent stereoselective transformations.

As a Scaffold for Metal-Coordination Complexes

The pyridine nitrogen provides a Lewis basic site for coordination to metal centers. This property, combined with the reactive terminal alkene on the hexenyl chain, makes it a versatile ligand precursor for the development of novel catalysts or functional materials . The predicted LogP of 2.92 further suggests that resulting complexes may exhibit favorable solubility in organic media.

As a Core for Diversity-Oriented Synthesis (DOS) Libraries

The presence of both a terminal alkene and a secondary amine allows for orthogonal functionalization . This is a key advantage for generating diverse compound libraries. For instance, the alkene can be transformed via cross-metathesis or click chemistry, while the amine can be alkylated or acylated independently, enabling rapid exploration of chemical space.

In Physicochemical Property Optimization Studies

The predicted LogP of 2.92 and higher boiling point relative to its linker isomer make this compound a useful probe for studying structure-property relationships. It can be used in series where altering linker length or chain saturation is being systematically investigated to optimize solubility, membrane permeability, or chromatographic behavior.

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